2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)-2-methylpropanoic acid
Description
The compound 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)-2-methylpropanoic acid (CAS: 169243-86-1), commonly abbreviated as Fmoc-Phe(4-F)-OH, is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Key properties include:
- Molecular formula: C₂₄H₂₀FNO₄
- Average mass: 405.425 g/mol
- Monoisotopic mass: 405.137636 g/mol
- Stereochemistry: (2S)-configuration at the α-carbon .
This compound is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s UV-sensitive cleavage properties and compatibility with orthogonal protection strategies. The 4-fluorophenyl substituent introduces moderate electronegativity and lipophilicity, balancing solubility and steric effects during peptide assembly.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCDIHMFXNGCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of 4-fluoro-L-phenylalanine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting 4-fluoro-L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Methylation: The protected amino acid is then methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine in high purity.
Industrial Production Methods
Industrial production of N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Flow Chemistry: This method is often employed to enhance reaction efficiency and yield.
Automated Purification: Industrial-scale purification techniques such as large-scale chromatography are used to ensure the purity of the final product.
Chemical Reactions Analysis
Peptide Bond Formation
This compound participates in peptide bond formation through its amino group, which is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group allows selective deprotection under basic conditions, enabling controlled coupling with other amino acids or substrates.
Reagents and Conditions
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Coupling agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt), or O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
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Solvents : Acetonitrile (MeCN) or dichloromethane (DCM).
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Base : Diisopropylcarbodiimide (DIC) or N-hydroxysuccinimide (NHS) .
Reaction Mechanism
The Fmoc group is removed under basic conditions (e.g., piperidine or trifluoroacetic acid (TFA)), exposing the amino group for nucleophilic attack by carboxylic acids or activated esters. This step is critical in solid-phase peptide synthesis (SPPS) .
Fmoc Deprotection
The Fmoc group is labile under basic conditions, allowing selective removal without affecting other functional groups.
Reagents and Conditions
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Base : Piperidine (20% in DMF) or TFA (0.1–1% in DCM).
Reaction Outcomes
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Deprotection yields the unprotected amino group, enabling further reactions such as amidation or substitution .
Substitution Reactions
The 4-fluorophenyl group on the propanoic acid backbone may participate in substitution reactions, particularly under nucleophilic aromatic substitution (NAS) conditions.
Reagents and Conditions
Reaction Mechanism
The fluorine substituent activates the aromatic ring for substitution via an addition-elimination pathway. This reaction is facilitated by electron-withdrawing groups, making the ring more susceptible to nucleophilic attack .
Oxidation and Reduction
The compound can undergo oxidation or reduction depending on the functional groups present.
Reagents and Conditions
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Oxidation : Hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) under acidic conditions.
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Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in THF .
Reaction Outcomes
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Oxidation may target the propanoic acid or Fmoc group, forming carbonyl or epoxide derivatives.
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Reduction can modify side chains or protect sensitive groups during synthesis .
Imidazole Ring Reactions
The imidazole moiety (if present in derivatives) can undergo cyclization or alkylation reactions.
Reagents and Conditions
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Alkylation : Alkyl halides (e.g., CH3I) or acid chlorides (e.g., SOCl2) in the presence of bases like Cs2CO3 .
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Cyclization : Acetohydrazide or other hydrazine derivatives under heating .
Reaction Mechanism
The imidazole ring acts as a nucleophile, forming covalent bonds with electrophilic partners. This is critical for synthesizing bioactive molecules with enzyme-binding properties .
Comparison of Key Reactions
Scientific Research Applications
Peptide Synthesis
Fmoc Protection Strategy
The Fmoc (fluorenylmethoxycarbonyl) group is a widely used protective group in peptide synthesis. The compound serves as a precursor for synthesizing peptide chains by protecting the amino group during the coupling reactions. The Fmoc group can be easily removed under basic conditions, allowing for subsequent reactions to occur without interfering with the amino acid's reactivity.
Case Study: Synthesis of Fluorinated Peptides
Research has demonstrated the successful incorporation of fluorinated amino acids into peptides using Fmoc chemistry. For instance, studies have shown that Fmoc-D-2-fluorophenylalanine can be integrated into various peptide sequences to enhance biological activity or modify pharmacokinetic properties. This incorporation allows for the exploration of structure-activity relationships in drug development .
Drug Development
Anticancer Agents
The compound has been investigated for its potential role in developing anticancer agents. Fluorinated amino acids are known to influence the biological activity of peptides and proteins, leading to enhanced efficacy against certain cancer types. The introduction of fluorine atoms can improve metabolic stability and binding affinity to target receptors, making these compounds valuable in therapeutic applications .
Case Study: Targeting Protein Interactions
A study focused on the use of Fmoc-D-2-fluorophenylalanine in designing inhibitors that target specific protein-protein interactions involved in cancer progression. By modifying peptide sequences with fluorinated residues, researchers were able to create more potent inhibitors, demonstrating the compound's utility in rational drug design .
Biochemical Probes
Fluorescent Labeling
Due to its unique structural properties, 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)-2-methylpropanoic acid can serve as a fluorescent probe for studying protein dynamics and interactions in live cells. The fluorenyl group can be utilized for fluorescence applications, aiding in visualizing cellular processes .
Case Study: Monitoring Protein Folding
In biochemical studies, this compound has been employed to monitor protein folding and conformational changes using fluorescence resonance energy transfer (FRET) techniques. By integrating fluorinated residues into proteins, researchers can track folding pathways and identify intermediates in real-time .
Structural Biology
X-ray Crystallography and NMR Studies
The unique properties of Fmoc-D-2-fluorophenylalanine make it an excellent candidate for structural biology studies. Its incorporation into peptides allows for detailed analysis using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, providing insights into peptide conformation and stability .
Mechanism of Action
The mechanism of action of N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variability and Functional Group Impact
The table below compares the target compound with analogues differing in aromatic substituents, stereochemistry, and functional groups:
Key Findings from Research
Stereochemical Influence
- The (2S)-configuration in Fmoc-Phe(4-F)-OH aligns with natural L-amino acids, ensuring compatibility with ribosomal translation systems . In contrast, the (R)-configured 4-chlorophenyl analogue (CAS: 142994-19-2) is used to design D-peptides resistant to enzymatic degradation .
Substituent Effects on Reactivity and Stability
- Electron-withdrawing groups (e.g., nitro in CAS: 507472-26-6) increase reactivity but reduce stability under basic conditions, limiting their use in prolonged syntheses .
- Fluorine vs. Chlorine : The 4-fluorophenyl group in Fmoc-Phe(4-F)-OH offers a balance between electronegativity and steric bulk, whereas the 4-chlorophenyl analogue (higher molecular weight: 421.87 g/mol) may enhance halogen bonding in target interactions .
Lipophilicity and Solubility
- The 2,4,5-trifluorophenyl derivative (CAS: 959579-81-8) exhibits increased lipophilicity (logP ~3.5) compared to Fmoc-Phe(4-F)-OH (logP ~2.8), improving cell membrane penetration but risking aggregation in aqueous solutions .
- The o-tolyl derivative (CAS: 211637-75-1) introduces hydrophobicity via the methyl group, favoring α-helix stabilization in peptide design .
Biological Activity
The compound 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)-2-methylpropanoic acid , commonly referred to as Fmoc-phenylalanine derivative, is a member of the fluorenylmethoxycarbonyl (Fmoc) amino acid family. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 402.44 g/mol
- CAS Number : 95753-56-3
The structure consists of a fluorenyl group, a methoxycarbonyl moiety, and an amino acid backbone, which contributes to its unique biological properties.
Antitumor Activity
Research indicates that compounds with fluorenylmethoxycarbonyl groups can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that similar Fmoc derivatives exhibit cytotoxic effects on various cancer cell lines by inducing programmed cell death through the activation of caspases and inhibition of anti-apoptotic proteins .
Anti-inflammatory Properties
The compound has demonstrated potential as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and mediators, which are crucial in the pathogenesis of chronic inflammatory diseases. This action is believed to be mediated through the inhibition of NF-κB signaling pathways .
Enzyme Inhibition
Studies have reported that this compound can inhibit specific enzymes involved in metabolic processes. For example, it has been shown to inhibit proteases that play a role in tumor progression and metastasis, making it a candidate for further development in cancer therapeutics .
The biological activity of this compound is largely attributed to its ability to interact with cellular membranes and proteins due to its lipophilic nature. The fluorenyl moiety enhances cellular uptake, allowing for more effective targeting of intracellular pathways.
Comparative Analysis with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1. Fmoc-Ala | Fluorenyl group | Antitumor activity |
| 2. Fmoc-Gly | Fluorenyl group | Anti-inflammatory |
| 3. Fmoc-Leu | Fluorenyl group | Enzyme inhibition |
Case Studies
- Antitumor Efficacy : In vitro studies conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was linked to increased apoptosis rates and decreased proliferation markers .
- Anti-inflammatory Response : A study investigating the effects on RAW264.7 macrophages showed that treatment with the compound reduced TNF-alpha and IL-6 levels by over 50% compared to untreated controls, indicating strong anti-inflammatory properties .
Q & A
Q. What are the standard protocols for synthesizing Fmoc-protected amino acids like 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)-2-methylpropanoic acid?
- Methodological Answer : The compound is typically synthesized via Fmoc protection of the amino group. A common protocol involves reacting the parent amino acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) or 1,4-dioxane under basic conditions (e.g., sodium carbonate or N-methylmorpholine). Reaction times range from 1–4 hours at room temperature. Post-reaction, purification is achieved via reverse-phase chromatography or ethyl acetate/water extraction followed by column chromatography (silica gel, hexane/ethyl acetate gradients) . For analogs with fluorinated aryl groups, substituent positioning (e.g., 4-fluorophenyl) requires careful control of steric and electronic effects during coupling reactions .
Q. How is the purity of this compound assessed, and what purification methods are recommended?
- Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water with 0.1% trifluoroacetic acid) and NMR spectroscopy (1H, 13C, 19F for fluorinated analogs). Reverse-phase chromatography is the gold standard for purification, achieving >95% purity. For scale-up, recrystallization from methanol/water mixtures is effective. Mass spectrometry (ESI-TOF) confirms molecular weight .
Q. What spectroscopic techniques are critical for characterizing this compound’s stereochemistry?
- Methodological Answer : Circular dichroism (CD) and X-ray crystallography resolve stereochemical configurations. For example, single-crystal X-ray diffraction confirms the (R)- or (S)-configuration at the α-carbon. Computational methods (DFT) complement experimental data to validate conformational stability . Fluorine-19 NMR is essential for analyzing electronic environments of the 4-fluorophenyl group .
Advanced Research Questions
Q. How do fluorinated aromatic substituents influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing intermediates during coupling. However, steric hindrance from the 2-methyl group may reduce coupling efficiency. Comparative studies show para-fluorination improves resistance to racemization versus ortho-substituted analogs. Microwave-assisted SPPS (50°C, 20 min) optimizes yields for sterically hindered derivatives .
Q. What strategies resolve contradictions between theoretical and experimental data regarding stereochemical outcomes?
Q. How does the compound’s stability vary under acidic vs. basic conditions during peptide deprotection?
- Methodological Answer : The Fmoc group is base-labile, requiring piperidine/DMF (20% v/v) for cleavage. However, the 4-fluorophenyl group increases acid stability (tested with TFA/water). Accelerated degradation studies (pH 1–13, 37°C) show <5% decomposition at pH 7–9 after 24 hours. For acidic deprotection (e.g., Boc groups), 50% TFA/DCM with 2% triisopropylsilane preserves the fluorinated aryl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
